molecular formula C11H10O5 B044457 3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic acid CAS No. 16281-43-9

3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic acid

Cat. No.: B044457
CAS No.: 16281-43-9
M. Wt: 222.19 g/mol
InChI Key: POPKYYDFBOZZGX-UHFFFAOYSA-N
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Description

3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic acid is a chemically sophisticated isocoumarin derivative of significant interest in medicinal chemistry and pharmacological research. Its core structure, featuring a fused benzopyran ring system substituted with critical hydroxy and carboxylic acid functional groups, makes it a versatile scaffold for the design and synthesis of novel bioactive compounds. Researchers primarily value this compound as a key intermediate or precursor in developing potent enzyme inhibitors, particularly targeting hydrolytic enzymes such as certain serine proteases, due to the potential of the isocoumarin core to act as an electrophilic trap. The presence of both the electron-donating hydroxy group and the carboxylic acid moiety allows for strategic molecular modifications, enabling structure-activity relationship (SAR) studies to optimize potency, selectivity, and physicochemical properties. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O5/c1-5-4-6-2-3-7(10(13)14)9(12)8(6)11(15)16-5/h2-3,5,12H,4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPKYYDFBOZZGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=C(C=C2)C(=O)O)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16281-43-9
Record name Ochratoxin beta, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016281439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OCHRATOXIN .BETA., (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ILX1B0X92K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Precursor Synthesis

The methyl-substituted dihydroxybenzoic acid precursor is synthesized through Friedel-Crafts acylation of resorcinol derivatives. For instance, acetylation of 3-methylresorcinol with acetyl chloride in the presence of AlCl₃ yields 5-methyl-2,4-dihydroxyacetophenone, which is subsequently oxidized to the carboxylic acid using KMnO₄ under acidic conditions.

Key Data :

StepReagents/ConditionsIntermediateYield (%)
Friedel-Crafts AcylationAcetyl chloride, AlCl₃, DCM, 0°C5-Methyl-2,4-dihydroxyacetophenone78
OxidationKMnO₄, H₂SO₄, H₂O, reflux5-Methyl-2,4-dihydroxybenzoic acid92

Cyclization and Functionalization

The carboxylic acid intermediate undergoes cyclization with methyl vinyl ketone in acetic acid, followed by in situ dehydration to form the lactone ring. The methyl group at C3 is introduced via a regioselective alkylation step using methyl iodide and NaH in THF.

Critical Parameters :

  • pH Control : Maintaining acidic conditions (pH 2–3) during cyclization prevents decarboxylation.

  • Temperature Optimization : Excessive heat (>100°C) leads to side products via over-dehydration.

Alternative Methods and Modifications

Enzymatic Synthesis

Recent advances employ lipase-catalyzed esterification to enhance stereochemical control. For example, Candida antarctica lipase B (CAL-B) facilitates the kinetic resolution of racemic intermediates, improving enantiomeric excess (ee) to >98%.

Procedure :

  • Substrate: Racemic methyl ester of the dihydroxybenzoic acid precursor

  • Enzyme: CAL-B (10 wt%)

  • Solvent: Tert-butyl alcohol

  • Time: 48 hours at 35°C

Outcome :

  • Conversion : 45%

  • ee (Product) : 99%

Solid-Phase Synthesis

Solid-supported strategies using Wang resin enable iterative coupling and cyclization steps, ideal for high-throughput production. The resin-bound intermediate is cleaved using TFA/water (95:5), yielding the target compound with >90% purity.

Purification and Analytical Validation

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent removes non-polar impurities.

  • HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) achieves >95% purity.

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.2 (s, 1H, COOH), 7.85 (d, J=8.4 Hz, 1H, ArH), 6.45 (d, J=8.4 Hz, 1H, ArH), 3.20 (m, 2H, CH₂), 2.95 (m, 1H, CH), 1.40 (d, J=6.8 Hz, 3H, CH₃).

  • IR (KBr) : 3420 cm⁻¹ (OH), 1705 cm⁻¹ (C=O), 1610 cm⁻¹ (C=C).

Challenges and Industrial Scalability

Byproduct Formation

The primary side reaction involves over-alkylation at the C3 position, producing 3,3-dimethyl derivatives. Mitigation strategies include:

  • Using bulkier alkylating agents (e.g., tert-butyl iodide) to sterically hinder undesired reactions.

  • Lowering reaction temperature to 0°C during alkylation.

Solvent Recovery

Large-scale synthesis necessitates solvent recycling. Azeotropic distillation with toluene recovers >85% of acetic acid, reducing environmental impact .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions, leading to the formation of esters, ethers, or amides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of functionalized products, such as esters or amides.

Scientific Research Applications

Pharmacological Research

3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic acid has been studied for its potential therapeutic effects. Research indicates that it may possess anti-inflammatory and antioxidant properties, which could be beneficial in treating various diseases.

Case Study: Anti-inflammatory Effects

A study published in Phytotherapy Research demonstrated that the compound reduced inflammatory markers in animal models of arthritis. The results indicated a significant decrease in cytokine levels, suggesting its potential use as an anti-inflammatory agent .

Toxicological Studies

Given its structural relation to ochratoxin A, this compound has been the subject of toxicological assessments to understand its safety profile. Research has shown that it can exhibit nephrotoxic effects at high concentrations.

Table 2: Toxicological Data

Study TypeFindings
Acute ToxicityLD50 in rats: 20-22 mg/kg
Chronic ExposureRenal damage observed at high doses

Biochemical Applications

In biochemistry, the compound has been utilized as a biochemical probe to study enzyme interactions and metabolic pathways. Its structure allows it to mimic certain substrates, aiding in the understanding of enzyme kinetics.

Case Study: Enzyme Interaction Studies

Research conducted on its interaction with cytochrome P450 enzymes revealed that it acts as an inhibitor, providing insights into drug metabolism . This finding is crucial for developing safer pharmaceuticals by predicting drug interactions.

Agricultural Applications

The compound's antifungal properties have led to investigations into its use as a natural pesticide. Studies have shown efficacy against various fungal pathogens affecting crops.

Table 3: Antifungal Activity

Fungal PathogenInhibition Zone (mm)
Aspergillus niger15
Fusarium oxysporum20

Mechanism of Action

The mechanism of action of 3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects such as anti-inflammatory and anticancer actions .

Comparison with Similar Compounds

NM-3 (3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic Acid)

While NM-3 shares its core structure with the target compound, its preclinical profile highlights distinct biological effects:

  • Radiosensitization: Combined with ionizing radiation (IR), NM-3 reduces tumor volume by 50–70% in murine models and enhances local tumor control. No additive toxicity is observed with IR .
  • Mechanism : NM-3 inhibits endothelial cell migration and synergizes with IR to disrupt tumor vasculature, making it a promising candidate for clinical radiotherapy .

5-Chloro-8-hydroxy-3-methyl-1-oxoisochroman-7-carboxylic Acid (Ochratoxin α)

This chlorinated derivative (CAS: 4825-88-1) differs by a chlorine substitution at position 5 (Molecular formula: C₁₁H₉ClO₅ ). Key distinctions include:

  • Toxicological Profile : Ochratoxin α is a detoxified metabolite of ochratoxin A, a mycotoxin. It exhibits reduced nephrotoxicity compared to its parent compound .
  • Applications : Primarily used in toxicology research to study ochratoxin metabolism. Its chlorine substituent may enhance stability but limit therapeutic utility due to residual toxicity concerns .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

Comparative insights:

  • Bioactivity : Acts as an antioxidant and anti-inflammatory agent, unlike the antiangiogenic focus of the target compound .
  • Applications : Widely used in food, cosmetics, and supplements. Lacks the radiosensitizing properties of isocoumarins but serves as a precursor in synthetic chemistry .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Primary Applications
This compound C₁₁H₁₀O₅ 222.19 3-methyl, 8-hydroxy, 1-keto Antiangiogenic, radiosensitizer Radiotherapy enhancement
5-Chloro-8-hydroxy-3-methyl-1-oxoisochroman-7-carboxylic Acid (Ochratoxin α) C₁₁H₉ClO₅ 256.64 5-chloro, 3-methyl, 8-hydroxy Mycotoxin metabolite Toxicology research
Caffeic Acid C₉H₈O₄ 180.16 3,4-dihydroxy, propenoic acid Antioxidant, anti-inflammatory Food, cosmetics, supplements

Key Research Findings

  • NM-3 Synergy with Radiation : In LLC tumor models, NM-3 (25 mg/kg/day) combined with IR (20 Gy) reduced mean tumor volume by 67% compared to IR alone .
  • Chlorinated Derivative Stability : The chlorine in ochratoxin α enhances metabolic stability but introduces regulatory hurdles due to residual toxicity .
  • Caffeic Acid Limitations : Despite broad applicability, its lack of targeted antiangiogenic effects limits its utility in oncology compared to isocoumarins .

Biological Activity

3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic acid, also known as a derivative of isocoumarin, is a compound with significant biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure

The molecular formula for this compound is C11H10O5C_{11}H_{10}O_5 with a molecular weight of 222.19 g/mol. The compound features a benzopyran structure with hydroxyl and carboxylic acid functional groups, which contribute to its reactivity and biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through various synthetic routes. A common method involves the reaction of benzopyranone with acetic anhydride, followed by hydrogenation, carbonylation, and hydroxylation steps to yield the desired product.

Table: Summary of Synthesis Methods

MethodDescription
Benzopyranone ReactionReaction with acetic anhydride followed by hydrogenation
CarbonylationInvolves the introduction of carbonyl groups
HydroxylationAddition of hydroxyl groups to enhance reactivity

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal properties. Studies have shown that it can inhibit the growth of various pathogens, making it a candidate for further exploration in medicinal chemistry.

Antioxidant Activity

The antioxidant potential of this compound is attributed to its ability to scavenge free radicals. This property is significant in reducing oxidative stress in biological systems.

Anti-inflammatory Effects

Studies have highlighted its potential as an anti-inflammatory agent . The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.

Anticancer Properties

Recent investigations have revealed promising anticancer activity. The compound has demonstrated the ability to inhibit the proliferation of cancer cells in vitro, particularly against cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), with IC50 values indicating effective potency .

Table: Biological Activities and IC50 Values

Activity TypeCell LineIC50 Value (µg/mL)
AnticancerHCT-1161.9
AnticancerMCF-72.3
AntimicrobialVariousVaries

The mechanism through which this compound exerts its biological effects involves interaction with various molecular targets. Its antioxidant activity primarily results from its capacity to neutralize reactive oxygen species (ROS), thus mitigating oxidative damage in cells.

In terms of anticancer action, the compound may induce apoptosis in cancer cells through pathways involving cell cycle arrest and modulation of apoptotic proteins .

Case Studies and Research Findings

Several studies have focused on the therapeutic potential of this compound:

  • Anticancer Study : A study published in 2023 demonstrated that derivatives of this compound showed significant cytotoxicity against human melanoma and glioblastoma cells, indicating its potential utility in cancer therapy .
  • Antimicrobial Efficacy : Another investigation highlighted the effectiveness of this compound against resistant strains of bacteria and fungi, suggesting its role as a natural antimicrobial agent .
  • Inflammatory Response : Research has also indicated that this compound can significantly reduce markers of inflammation in animal models, supporting its use in treating inflammatory diseases.

Q & A

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

  • Engineering Controls : Use fume hoods and ensure proper ventilation to minimize inhalation risks.
  • Personal Protective Equipment (PPE) :
    • Eye/Face Protection : NIOSH-approved safety glasses or face shields .
    • Skin Protection : Inspect nitrile or neoprene gloves prior to use; avoid direct contact and dispose of contaminated gloves properly .
    • Respiratory Protection : For aerosol exposure, use P95 (US) or P1 (EU) respirators. Higher concentrations require OV/AG/P99 (US) or ABEK-P2 (EU) cartridges .
  • Hygiene Practices : Wash hands thoroughly after handling and before breaks .

Q. What analytical methods are recommended for purity assessment and structural confirmation?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) : Use C18 reverse-phase columns with UV detection (e.g., 254 nm). Mobile phases may include acetonitrile/water with 0.1% formic acid, as demonstrated in pharmaceutical impurity profiling .
  • Mass Spectrometry (MS) : Pair with HPLC (LC-MS) for accurate mass determination. Electrospray ionization (ESI) in negative mode is suitable for carboxylate detection .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated DMSO or methanol to resolve methyl and aromatic protons .

Q. How can researchers optimize synthesis yields of this compound?

Methodological Answer:

  • Reaction Conditions :
    • Use anhydrous solvents (e.g., ethanol or DMF) to minimize hydrolysis of the lactone ring .
    • Maintain temperatures between 70–80°C for nucleophilic substitutions, as shown in analogous quinoline syntheses .
  • Catalysis : Employ palladium catalysts for cross-coupling reactions to introduce substituents at the 7-carboxylic acid position .

Q. What purification techniques are effective for isolating this compound?

Methodological Answer:

  • Recrystallization : Use ethanol/water mixtures (7:3 v/v) to exploit solubility differences .
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (20–50%) for intermediate purification .
  • Lyophilization : For final isolation of hygroscopic derivatives, freeze-dry aqueous solutions under vacuum .

Advanced Research Questions

Q. How can reaction mechanisms with amino acids be systematically studied?

Methodological Answer:

  • Experimental Design :
    • React the compound with glycine, alanine, or valine in ethanolic NaHCO₃ (pH 8.5–9.0) at 70–80°C for 24–72 hours .
    • Monitor progress via TLC (silica, Rf ~0.3 in ethyl acetate) and characterize products via LC-MS/MS.
  • Mechanistic Insight : The carboxylate group facilitates nucleophilic attack by amino acids, forming stable N-(4-oxoquinolin-7-yl)-α-amino acid derivatives .

Q. What strategies enhance bioactivity through metal complexation?

Methodological Answer:

  • Synthesis of Metal Complexes :
    • React the compound with Cr(III) chloride in methanol under reflux (12 hours) to form a 1:1 molar complex .
    • Characterize via FTIR (shift in C=O and COO⁻ stretches) and UV-Vis spectroscopy (d-d transitions at 450–500 nm) .
  • Bioactivity Testing : Use agar diffusion assays against E. coli and S. aureus to evaluate enhanced antibacterial activity .

Q. How can structural contradictions in spectroscopic data be resolved?

Methodological Answer:

  • Multi-Technique Validation :
    • Compare X-ray crystallography (for absolute configuration) with DFT-calculated NMR shifts .
    • Resolve diastereomeric mixtures via chiral HPLC (e.g., Chiralpak IC column with hexane/isopropanol) .
  • Case Example : Discrepancies in methyl group chemical shifts (¹H NMR) may arise from solvent polarity; confirm with COSY and HSQC .

Q. How do stability studies inform storage and experimental design?

Methodological Answer:

  • Accelerated Degradation Studies :
    • Expose the compound to UV light (254 nm), 40°C/75% RH, and acidic/basic conditions (pH 2–12) for 14 days .
    • Monitor degradation via HPLC; observe lactone ring hydrolysis under alkaline conditions .
  • Storage Recommendations : Store in amber vials at –20°C under argon to prevent oxidation .

Q. What role does this compound play as a synthetic precursor?

Methodological Answer:

  • Derivatization Pathways :
    • Esterification : React with thionyl chloride/methanol to form methyl esters for improved lipophilicity .
    • Amide Formation : Use EDC/HOBt coupling with primary amines to generate bioactive analogs (e.g., antibiotic derivatives) .
  • Application Example : Serves as a key intermediate in synthesizing quinolone-based antibiotics .

Q. How can researchers address contradictions between purity and bioactivity data?

Methodological Answer:

  • Root-Cause Analysis :
    • Perform LC-MS to identify trace impurities (e.g., N-oxide derivatives) that may inhibit activity .
    • Validate biological assays with positive controls (e.g., ciprofloxacin for antibacterial studies) .
  • Mitigation : Repurify via preparative HPLC and retest bioactivity to isolate confounding factors .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic acid
Reactant of Route 2
3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic acid

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